

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1305916

[Get Quote](#)

An In-Depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a logical workflow for the compound **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Properties

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile organic compound recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.^[1] Its structure, featuring a pyrrolidine ring attached to a substituted benzaldehyde, makes it a key intermediate in the creation of various bioactive compounds.^[1]

Quantitative Data

The fundamental molecular properties of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₅ NO	[1] [2] [3]
Molecular Weight	189.26 g/mol	[2]
CAS Number	461033-80-7	[2] [3] [4]
Appearance	Tan solid	[1]
Melting Point	27-31 °C	[1]
Storage Conditions	0-8 °C, Sealed in dry conditions	[1] [4]

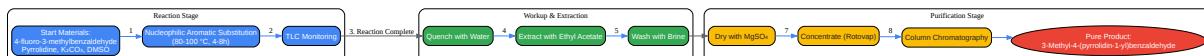
Representative Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**. This protocol is based on established methods for the aromatic nucleophilic substitution of an activated aryl halide with pyrrolidine. The starting material for this proposed synthesis is 4-fluoro-3-methylbenzaldehyde.

Objective: To synthesize **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** via nucleophilic aromatic substitution.

Materials:

- 4-fluoro-3-methylbenzaldehyde
- Pyrrolidine
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)


- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methylbenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and dimethyl sulfoxide (DMSO) to create a stirrable solution.
- Addition of Reagent: Add pyrrolidine (1.2 equivalents) to the reaction mixture at room temperature.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMSO and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**.

Logical and Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. 461033-80-7|3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305916#3-methyl-4-pyrrolidin-1-yl-benzaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com